2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Description
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a bicyclic heteroaromatic compound featuring a partially saturated naphthyridine core with a chlorine substituent at position 2. Its molecular formula is C₈H₉ClN₂, with a molecular weight of 168.62 g/mol (). This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enhancing binding affinity in drug candidates. Its partially hydrogenated structure distinguishes it from fully aromatic naphthyridines, offering unique reactivity and stability profiles .
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-2,10H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRCWOAXMHFJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of substituted ethyl formate under basic conditions to form the naphthyridine ring, followed by hydrogenation to achieve the tetrahydro configuration. One common method involves the reaction of 2-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine with an excess of phosphorus oxychloride (POCl3) in the presence of anhydrous ferric chloride or tetramethylpiperidine N-oxide as a radical inhibitor. The reaction is carried out under nitrogen protection and heated to reflux, resulting in the formation of this compound .
Chemical Reactions Analysis
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride (POCl3), anhydrous ferric chloride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine derivatives have been investigated for their potential pharmacological properties. Research indicates that these compounds may possess activity as central nervous system depressants. Specifically, certain esters of this compound have shown promise in preclinical studies as potential therapeutic agents for conditions requiring CNS modulation .
Case Study: CNS Depressant Activity
A study detailed in patent US3555034A describes the synthesis and evaluation of tetrahydro-1,6-naphthyridine derivatives. These compounds were tested for their efficacy as CNS depressants in animal models, demonstrating significant sedative effects .
Synthetic Methodologies
The compound serves as an important building block in organic synthesis. Its unique structure allows for various transformations that can lead to the development of more complex molecules.
Synthesis Techniques
Research has demonstrated effective synthetic routes for producing this compound. For instance:
- Reactions with Di-tert-butyl Dicarbonate : The compound can be reacted with di-tert-butyl dicarbonate in the presence of triethylamine to yield derivatives with high purity and yield (up to 95%) .
| Reaction Conditions | Yield | Notes |
|---|---|---|
| DCM at 20°C for 2h | 95% | Clean reaction monitored by LCMS . |
| DCM at 0°C | 93% | Used directly in subsequent reactions . |
Biological Studies
The biological applications of this compound include its use as a non-ionic organic buffering agent in cell cultures. This compound helps maintain physiological pH levels in biological experiments .
Buffering Capacity
In biological research settings, maintaining a stable pH is crucial for enzyme activity and cellular function. The buffering capacity of this compound has been validated in various cell culture experiments where pH stability was required within a range of 6 to 8.5 .
Chemical Properties and Safety
Understanding the chemical properties and safety profile of this compound is essential for its application in laboratories:
- Chemical Formula : CHClN
- Molecular Weight : 205.08 g/mol
- Purity : Typically available at 97% purity from various suppliers .
Safety Precautions : The compound is classified with hazard statements indicating it may cause skin irritation and eye irritation (H315, H319) and should be handled with appropriate protective measures .
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
- Structure : Differs in the nitrogen placement (1,6 vs. 1,7).
- Molecular Formula : C₈H₉ClN₂ (identical to 1,7 isomer).
- Synthesis : Prepared via reductive debenzylation using Pd/C and HCl () or as a hydrochloride salt (CAS 210539-05-2, ).
- Applications : Used in Suzuki couplings for functionalization ().
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
- Structure : Chlorine at position 4 instead of 2.
- Molecular Formula : C₈H₉ClN₂.
- Properties : Higher steric hindrance at position 4 may reduce reactivity in substitution reactions compared to the 2-chloro derivative ().
5-Bromo-8-chloro-1,7-naphthyridine
- Structure : Fully aromatic with Br at position 5 and Cl at 6.
Physicochemical Properties
2-Chloro-1,7-naphthyridine Derivatives
- Debenzylation : 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes catalytic hydrogenation (Pd/C, HCl, H₂) to yield the free base (78% yield, ).
- Functionalization : Reacts with cyclopropylboronic acid via Suzuki coupling to introduce cyclopropyl groups ().
1,6-Naphthyridine Analogs
- Boc Protection : 2-Chloro-1,6-naphthyridine reacts with di-tert-butyl dicarbonate (87% yield, ) for amine protection.
- Challenges : Position 6 nitrogen may direct electrophilic substitution differently than position 7, altering regioselectivity.
Halogenated Derivatives
- 4-Bromo-1,7-naphthyridine : Synthesized via bromination; predicted collision cross-section (CCS) aids in LC-MS characterization ().
Biological Activity
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- Structure : The compound features a tetrahydro structure with a chlorine atom at the 2-position and a saturated cyclic portion.
Biological Activity Overview
The biological activities of this compound include antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that derivatives of this compound exhibit significant pharmacological effects.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of naphthyridine derivatives. For instance:
- A study by Gencer et al. (2024) found that certain naphthyridine derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like ciprofloxacin and ofloxacin .
- Another investigation highlighted that this compound exhibited selective inhibition against malaria parasites with low nanomolar activity .
Anticancer Activity
The potential anticancer properties of naphthyridine derivatives have also been explored:
- Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms. For example, some derivatives have been shown to induce apoptosis in cancer cells by modulating cellular signaling pathways.
- In vitro studies have reported that certain naphthyridine derivatives demonstrate cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .
Anti-inflammatory Activity
The anti-inflammatory activity of this compound has been documented:
- Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, specific derivatives were found to produce significant edema inhibition compared to standard anti-inflammatory drugs like diclofenac sodium .
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound interacts with various enzymes involved in inflammatory processes and microbial growth.
- Receptor Binding : It may bind to specific receptors influencing cell signaling pathways associated with apoptosis and proliferation.
- Structural Modifications : The presence of the chlorine substituent enhances its reactivity and biological profile compared to other naphthyridine derivatives.
Case Studies
Several case studies have illustrated the biological efficacy of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
